2-Methylpiperidin-4-ol hydrochloride
Description
2-Methylpiperidin-4-ol hydrochloride is a chiral piperidine derivative characterized by a hydroxyl group at the 4-position and a methyl substituent at the 2-position of the piperidine ring. Its synthesis, as described in a 2022 study, involves a diastereoselective pathway starting from intermediate 32. The process includes debenzylation, N-Boc protection, and acidic treatment to yield the cis-4-hydroxy-2-methylpiperidine derivative in quantitative yields . This compound serves as a versatile scaffold in pharmaceutical chemistry, particularly for constructing pipecolic acid derivatives and other bioactive molecules.
Structure
3D Structure of Parent
Propriétés
IUPAC Name |
2-methylpiperidin-4-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.ClH/c1-5-4-6(8)2-3-7-5;/h5-8H,2-4H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXKHDUOLFKISDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CCN1)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Applications De Recherche Scientifique
Medicinal Chemistry
2-Methylpiperidin-4-ol hydrochloride is primarily recognized for its role in drug development, particularly in creating compounds that interact with biological systems. Research indicates that it may have significant biological activity, particularly in modulating central nervous system functions. Its structural similarity to known psychoactive compounds suggests potential efficacy as:
- Analgesics : The compound has been studied for its potential use as an analgesic and anti-inflammatory agent, indicating its ability to influence pain perception pathways.
- Neurological Disorders : Preliminary data suggest it may interact with neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in mood regulation and pain perception .
Synthesis of Pharmaceutical Intermediates
The synthesis of 2-Methylpiperidin-4-ol hydrochloride can be achieved through various methods, making it a versatile building block in pharmaceutical chemistry. Notably, it serves as an intermediate for synthesizing other compounds, including:
- Azelastine Hydrochloride : A method has been developed for synthesizing azelastine hydrochloride using 1-methyl-4-(nitromethyl)piperidine-4-alcohol as a precursor . This synthesis highlights the compound's utility in creating complex pharmaceutical agents.
Chiral Synthesis
Due to its chirality, 2-Methylpiperidin-4-ol hydrochloride can be used as a starting material for synthesizing other chiral molecules. Chiral molecules are essential in drug development since their three-dimensional structure significantly impacts their interaction with biological targets . The compound's ability to undergo nucleophilic substitutions and reductions further enhances its applicability in asymmetric synthesis.
Research Studies and Findings
Several studies have explored the applications of 2-Methylpiperidin-4-ol hydrochloride:
- Diastereoselective Synthesis : Research demonstrated its utility in synthesizing zwitterionic bicyclic lactams and other piperidine derivatives through diastereoselective methods . This synthesis method allows for the generation of multiple stereogenic centers, which is crucial for developing complex molecules.
- Biological Activity Predictions : Computer-aided predictions have identified 2-Methylpiperidin-4-ol hydrochloride as a candidate for further pharmacological exploration due to favorable structure-activity relationships . These predictions support ongoing research into its potential therapeutic applications.
Summary Table of Applications
| Application Area | Description |
|---|---|
| Medicinal Chemistry | Potential use as analgesics and in treating neurological disorders |
| Pharmaceutical Intermediates | Used in the synthesis of azelastine hydrochloride and other pharmaceutical compounds |
| Chiral Synthesis | Acts as a building block for creating chiral molecules essential in drug development |
| Research Studies | Demonstrated utility in diastereoselective synthesis and predicted biological activities |
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key differences between 2-methylpiperidin-4-ol hydrochloride and analogous piperidine derivatives:
Key Observations:
- Molecular Weight : The target compound’s lower molecular weight (~155.6) may favor better bioavailability compared to bulkier derivatives like 4-(diphenylmethoxy)piperidine HCl (303.83) .
- Synthesis Complexity : The synthesis of 2-methylpiperidin-4-ol hydrochloride is more streamlined than benzamide or diphenylmethoxy analogs, which require additional protection and carbonylation steps .
Q & A
Basic Research Questions
Q. What are the key structural features of 2-Methylpiperidin-4-ol hydrochloride that influence its reactivity in organic synthesis?
- Methodological Answer : The compound’s reactivity is governed by its piperidine backbone, a hydroxyl group at the 4-position, and a methyl group at the 2-position. The hydroxyl group enables hydrogen bonding and nucleophilic substitution, while the methyl group introduces steric hindrance, affecting regioselectivity in reactions. The hydrochloride salt form enhances aqueous solubility, critical for biological assays. Chirality at C2 and C4 (stereogenic centers) necessitates enantioselective synthesis and analysis, often requiring chiral HPLC or X-ray crystallography for characterization .
Q. What are common synthetic routes for 2-Methylpiperidin-4-ol hydrochloride, and how do reaction conditions affect yield and purity?
- Methodological Answer : The primary synthesis involves catalytic hydrogenation of 2,4-dimethylpyridine using palladium on carbon under high pressure (5–10 atm H₂) and temperatures (80–100°C). Yields (>80%) and purity depend on catalyst loading (5–10 wt%) and solvent choice (e.g., ethanol vs. THF). Impurities often arise from incomplete reduction or isomerization; purification via recrystallization in ethanol/water mixtures is standard. Alternative routes include reductive amination of 4-hydroxy-2-methylpiperidine precursors .
Q. How does the hydrochloride salt form of 2-Methylpiperidin-4-ol impact its solubility and handling in aqueous-based assays?
- Methodological Answer : The hydrochloride salt increases polarity, making the compound water-soluble (>50 mg/mL at 25°C), which is advantageous for biological studies. However, hygroscopicity requires storage in desiccated conditions. For cell-based assays, solubility in PBS or DMEM should be validated via dynamic light scattering (DLS) to confirm absence of aggregates. Buffering at physiological pH (7.4) may precipitate the free base, necessitating pH optimization .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of 2-Methylpiperidin-4-ol hydrochloride across enzymatic assays?
- Methodological Answer : Discrepancies often arise from enantiomeric composition. For example, the (2R,4S)-isomer may inhibit acetylcholinesterase (IC₅₀ = 2 µM), while the (2S,4R)-isomer shows no activity. Use chiral resolution techniques (e.g., preparative HPLC with amylose columns) to isolate enantiomers. Validate purity via polarimetry and compare activity in standardized assays (e.g., Ellman’s method for cholinesterase). Contradictions in IC₅₀ values may also stem from assay conditions (e.g., buffer ionic strength, temperature) .
Q. What methodologies are recommended for characterizing the stereochemical configuration of 2-Methylpiperidin-4-ol hydrochloride derivatives?
- Methodological Answer :
- X-ray crystallography : Resolve absolute configuration using single crystals grown via slow evaporation in ethanol.
- NMR spectroscopy : Analyze coupling constants (e.g., J values for axial vs. equatorial protons) and NOE correlations.
- Chiral HPLC : Use columns like Chiralpak IA with hexane/isopropanol (90:10) to separate enantiomers.
- Computational modeling : Compare experimental CD spectra with DFT-calculated electronic transitions for stereochemical assignment .
Q. How can reaction conditions be optimized to enhance enantiomeric excess (ee) in asymmetric synthesis of 2-Methylpiperidin-4-ol hydrochloride?
- Methodological Answer :
- Catalyst screening : Test chiral ligands (e.g., BINAP, Josiphos) in hydrogenation reactions. Rhodium complexes with (R)-BINAP achieve >90% ee in some piperidine syntheses.
- Solvent effects : Polar aprotic solvents (e.g., DMF) may improve catalyst-substrate interactions.
- Temperature control : Lower temperatures (0–25°C) reduce racemization.
- In situ monitoring : Use FTIR or Raman spectroscopy to track reaction progress and minimize over-reduction .
Q. What strategies mitigate competing side reactions (e.g., N-alkylation vs. O-alkylation) during functionalization of 2-Methylpiperidin-4-ol hydrochloride?
- Methodological Answer :
- Protecting groups : Temporarily block the hydroxyl group with TBSCl (tert-butyldimethylsilyl chloride) to favor N-alkylation. Deprotect with TBAF post-reaction.
- Solvent/base selection : Use DMF with K₂CO₃ for SN2 alkylation to favor nitrogen reactivity.
- Kinetic control : Short reaction times (1–2 hours) and low temperatures (0°C) minimize O-alkylation byproducts. LC-MS monitoring aids in identifying side products .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
